molecular formula C20H12Cl2F3N3OS B1255497 2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one

2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one

Cat. No. B1255497
M. Wt: 470.3 g/mol
InChI Key: FNWZBSYDEOGGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one is a member of pyrimidines. It has a role as an anticoronaviral agent.

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazolidin-4-one, including derivatives similar to the specified chemical, have been extensively studied for their antimicrobial properties. For instance, studies have demonstrated that thiazolidinone derivatives possess significant in vitro antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015), (Pemawat, Dangi, & Talesara, 2010).

Anti-cancer Potential

Some derivatives have also been explored for their potential in cancer treatment. For example, new pyrimidine derivatives clubbed with thiazolidin-4-one have shown promise as anticancer agents, with specific compounds exhibiting notable growth inhibition in lung cancer cell lines (Rashid et al., 2014).

Anti-HIV Properties

The chemical structure of thiazolidin-4-ones, particularly those with a 2,6-dihalophenyl group, have been found effective as non-nucleoside HIV-1 reverse transcriptase inhibitors, displaying considerable inhibition of HIV-1 replication with minimal cytotoxicity (Rao et al., 2004).

Antituberculosis and Antimalarial Activities

Thiazolidin-4-one compounds with a pyrimidine nucleus have also been evaluated for their antituberculosis and antimalarial properties, showing significant activity against Mycobacterium tuberculosis and Plasmodium falciparum (Soni et al., 2022).

Antioxidant and Anti-inflammatory Effects

Some thiazolidinone derivatives have demonstrated potent antioxidant and anti-inflammatory activities, making them potential candidates for the treatment of related disorders (Saundane et al., 2012).

properties

Product Name

2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one

Molecular Formula

C20H12Cl2F3N3OS

Molecular Weight

470.3 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12Cl2F3N3OS/c21-12-7-4-8-13(22)17(12)18-28(16(29)10-30-18)19-26-14(11-5-2-1-3-6-11)9-15(27-19)20(23,24)25/h1-9,18H,10H2

InChI Key

FNWZBSYDEOGGJU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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